molecular formula C18H14ClN3O3 B11625292 [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone

Cat. No.: B11625292
M. Wt: 355.8 g/mol
InChI Key: DYXGYUKHSBMBCB-SRZZPIQSSA-N
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Description

3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the introduction of the chlorophenyl and pyridinyl groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C18H14ClN3O3/c1-11(13-7-9-20-10-8-13)21-25-18(23)16-12(2)24-22-17(16)14-5-3-4-6-15(14)19/h3-10H,1-2H3/b21-11+

InChI Key

DYXGYUKHSBMBCB-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O/N=C(\C)/C3=CC=NC=C3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)ON=C(C)C3=CC=NC=C3

Origin of Product

United States

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